Direct Orange S
Overview
Description
Direct Orange S, also known as Direct Orange 26 or C.I. 29150, is a synthetic organic dye . It is an orange crystalline powder that is soluble in water but insoluble in organic solvents . It is primarily used as a textile dye, widely applied in the dyeing process of cotton, hemp, silk, and synthetic fibers . It strongly adsorbs onto the surface of fibers, forming a stable colorant .
Synthesis Analysis
The common method for synthesizing Direct Orange S involves reacting aniline compounds with nitrous acid, followed by a diazotization and coupling reaction with a diazonium sulfonate . This process requires strict control of reaction conditions and operators need to have relevant chemical experimental skills and safety awareness .
Molecular Structure Analysis
The molecular formula of Direct Orange S is C33H22N6Na2O9S2 . The molecular structure of Direct Orange S has been studied using both practical spectroscopic and theoretical investigations . Density functional theory (DFT) calculations and electronic vibrational properties are performed to investigate its structural stability .
Chemical Reactions Analysis
The degradation of Direct Orange S has been studied using nonthermal atmospheric pressure plasma jet . The plasma treatment was carried out as a function of various operating parameters such as potential and treatment time . The formation of reactive oxygen and nitrogen species during the plasma treatment was responsible for dye oxidation and degradation .
Physical And Chemical Properties Analysis
Direct Orange S is an orange crystalline powder . It is soluble in water but insoluble in organic solvents . The density of Direct Orange S is 1.8 g/cm³ at 20°C . Its water solubility is 9.81 g/L at 20°C .
Scientific Research Applications
Environmental Remediation through Adsorption
One of the prevalent methods for treating dye-contaminated water involves using low-cost, eco-friendly adsorbents. Studies have demonstrated the effectiveness of materials like orange peel and rice husk in adsorbing dyes such as Direct Red and Direct Orange from aqueous solutions. These studies reveal that acidic conditions favor the adsorption process, with the adsorption kinetics conforming to pseudo-second-order kinetics, indicating the potential of these natural waste materials as efficient adsorbents for dye removal from wastewater (A. Khaled, A. Nemr, A. El-Sikaily, O. Abdelwahab, 2009; Yusra Safa, H. Bhatti, 2011) Desalination, 2009 Desalination, 2011.
Photocatalytic Degradation
Another area of research involves the photocatalytic decolorization of dyes using materials like zinc oxide under UV irradiation. This method has shown promise in breaking down Direct Orange dye, with the process adhering to pseudo-first-order kinetics. The optimal conditions for this photocatalytic reaction include specific dye concentrations, catalyst doses, and pH levels, emphasizing the technique's potential for efficient dye degradation in wastewater treatment (Shaymaa I. S. Zuafuani, L. Ahmed, 2015) International Journal of Chemical Sciences, 2015.
Safety And Hazards
properties
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSARWKALPGYFTA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22N6Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881400 | |
Record name | C.I. Direct Orange 26, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Direct Orange S | |
CAS RN |
3626-36-6 | |
Record name | C.I. 29150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Orange 26, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT ORANGE 26 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5GU9UN7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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